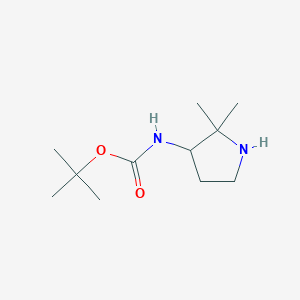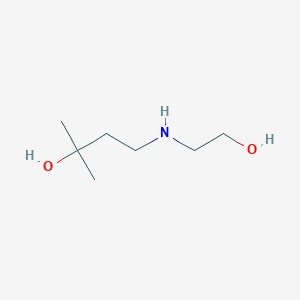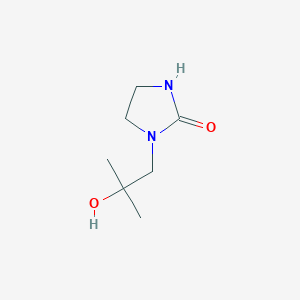![molecular formula C8H12O2 B3391293 2-Oxaspiro[4.4]nonan-7-one CAS No. 1557247-04-7](/img/structure/B3391293.png)
2-Oxaspiro[4.4]nonan-7-one
Overview
Description
2-Oxaspiro[4.4]nonan-7-one is a bicyclic lactone that has been widely used in scientific research due to its unique chemical properties. This compound has a spirocyclic structure that makes it a valuable tool for drug discovery and development.4]nonan-7-one, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of 2-Oxaspiro[4.4]nonan-7-one is not fully understood. However, it has been suggested that the spirocyclic lactone structure of the compound plays a crucial role in its biological activity. The compound may interact with specific enzymes or receptors in the body, leading to its observed effects.
Biochemical and Physiological Effects:
2-Oxaspiro[4.4]nonan-7-one has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi, as well as cancer cells. The compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, 2-Oxaspiro[4.4]nonan-7-one has been found to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Oxaspiro[4.4]nonan-7-one in lab experiments is its unique spirocyclic structure, which makes it a valuable tool for drug discovery and development. The compound is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-Oxaspiro[4.4]nonan-7-one. One area of interest is the development of new synthetic methods for the compound, which could lead to more efficient and cost-effective production. Another area of research is the investigation of the compound's potential as a therapeutic agent for various diseases, such as cancer and infectious diseases. Additionally, further studies are needed to elucidate the mechanism of action of 2-Oxaspiro[4.4]nonan-7-one and to optimize its pharmacological properties.
Scientific Research Applications
2-Oxaspiro[4.4]nonan-7-one has been used in various scientific research applications, including drug discovery and development, chemical biology, and organic synthesis. This compound has been found to have antimicrobial, antifungal, and anticancer properties. It has also been used as a ligand in metal-catalyzed reactions and as a building block for the synthesis of complex organic molecules.
properties
IUPAC Name |
2-oxaspiro[4.4]nonan-8-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7-1-2-8(5-7)3-4-10-6-8/h1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNVEXLSTZCUOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOC2)CC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxaspiro[4.4]nonan-7-one | |
CAS RN |
1557247-04-7 | |
| Record name | 2-oxaspiro[4.4]nonan-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Bicyclo[3.1.0]hexane-3-carbaldehyde](/img/structure/B3391271.png)

